molecular formula C8H8O B14743286 Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde CAS No. 5212-50-0

Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde

Cat. No.: B14743286
CAS No.: 5212-50-0
M. Wt: 120.15 g/mol
InChI Key: SIMZBIBSRJBVFM-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde, also known as 2,5-norbornadiene-2-carbaldehyde, is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is characterized by its rigid bicyclic framework, which consists of a seven-membered ring fused to a five-membered ring, with an aldehyde functional group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with acetylene under pressure to form bicyclo[2.2.1]hepta-2,5-diene, which can then be further functionalized to introduce the aldehyde group . Another method involves the condensation of cyclopentadiene with acetylene, yielding a 40-45% production of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions, utilizing cyclopentadiene and acetylene as starting materials. The reaction conditions are optimized to maximize yield and purity, often involving high pressure and temperature control.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and proteins, altering their activity. The rigid bicyclic structure of the compound also allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

CAS No.

5212-50-0

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde

InChI

InChI=1S/C8H8O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,4-7H,3H2

InChI Key

SIMZBIBSRJBVFM-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(=C2)C=O

Origin of Product

United States

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